N-{2-oxo-2-[(2-oxo-2H-chromen-6-yl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
Description
Nomenclature and Structural Features
The compound’s IUPAC name systematically describes its three core heterocyclic components: 1,3-benzothiazole , coumarin (2H-chromen-2-one) , and pyrrole . Breaking down the nomenclature:
- Parent structure : The 1,3-benzothiazole scaffold forms the base, characterized by a benzene ring fused to a thiazole ring (a five-membered ring containing nitrogen and sulfur).
- Substituents :
- Position 6 : A carboxamide group (-CONH2) is attached to the benzothiazole ring.
- Position 2 : A pyrrole moiety (1H-pyrrol-1-yl) substitutes the benzothiazole, introducing a five-membered aromatic ring with one nitrogen atom.
- Ethyl bridge : The carboxamide’s nitrogen connects to an ethyl group bearing an oxo group (C=O) and an amino group linked to 6-amino-2H-chromen-2-one (coumarin derivative).
Structural Features :
- Benzothiazole core : The planar bicyclic system enables π-π stacking interactions, critical for binding biological targets.
- Coumarin subunit : The fused benzene-alpha-pyrone system provides a rigid, conjugated framework with inherent fluorescence properties.
- Pyrrole substituent : The electron-rich pyrrole enhances solubility and participates in hydrogen bonding.
Table 1: Key Structural Contributions
| Component | Role in Hybrid Structure |
|---|---|
| 1,3-Benzothiazole | Pharmacophore backbone; electron-deficient |
| Coumarin | Chromophore; modulates bioavailability |
| Pyrrole | Electron donor; improves pharmacokinetics |
Historical Context of Benzothiazole-Coumarin-Pyrrole Hybrids
The design of hybrid molecules combining benzothiazole, coumarin, and pyrrole motifs emerged from efforts to synergize their pharmacological properties:
Benzothiazole Derivatives :
Coumarin Hybrids :
Pyrrole Integration :
Synthetic Milestones :
- Three-component reactions : DBU-catalyzed condensations of salicylaldehydes, acetonitriles, and thiazolidinediones enabled efficient assembly of 4H-chromene-benzothiazole hybrids.
- Virtual screening : Computational models identified coumarin-benzothiazole-pyrrole hybrids as promising InhA inhibitors, guiding synthetic efforts.
Properties
Molecular Formula |
C23H16N4O4S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[2-oxo-2-[(2-oxochromen-6-yl)amino]ethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C23H16N4O4S/c28-20(25-16-5-7-18-14(11-16)4-8-21(29)31-18)13-24-22(30)15-3-6-17-19(12-15)32-23(26-17)27-9-1-2-10-27/h1-12H,13H2,(H,24,30)(H,25,28) |
InChI Key |
LLSDCMBOPYOTBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)NC4=CC5=C(C=C4)OC(=O)C=C5 |
Origin of Product |
United States |
Preparation Methods
Nitration-Reduction Pathway
Coumarin undergoes regioselective nitration at the 6-position using fuming HNO₃ (d = 1.52 g/cm³) in H₂SO₄ at 0–5°C, yielding 6-nitrocoumarin (83% yield). Subsequent reduction with SnCl₂·2H₂O in ethanol under reflux (4 h) achieves 92% conversion to 6-aminocoumarin.
Key Data:
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5 | 2 | 83 |
| Reduction | SnCl₂·2H₂O/EtOH | 78 | 4 | 92 |
Direct Amination via Buchwald-Hartwig Coupling
An alternative route employs Pd(OAc)₂/Xantphos catalytic system with NH₃ in dioxane (100°C, 12 h), achieving 78% yield while bypassing nitro intermediates.
Preparation of 2-(1H-Pyrrol-1-yl)-1,3-Benzothiazole-6-Carboxylic Acid
Pyrrole Substitution on Benzothiazole
6-Cyano-1,3-benzothiazole reacts with pyrrole in DMF at 120°C using Cs₂CO₃ as base (16 h, N₂ atmosphere), yielding 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carbonitrile (67%). Hydrolysis with 6M HCl at reflux (8 h) converts the nitrile to carboxylic acid (89%).
Reaction Optimization:
-
Solvent Effects: DMF > DMSO > THF for substitution efficiency
-
Base Impact: Cs₂CO₃ (67%) > K₂CO₃ (58%) > Et₃N (42%)
Ethylenediamine Linker Installation
Knoevenagel Condensation Approach
Glyoxylic acid reacts with 6-aminocoumarin in AcOH/H₂O (1:1) at 60°C (6 h), forming N-(2-oxoethyl)-2-oxo-2H-chromen-6-amine (81%).
Mechanistic Insight:
Protonation of the coumarin amine enhances electrophilicity for nucleophilic attack on glyoxylic acid’s carbonyl, followed by dehydration to form the imine.
Final Amide Coupling
Carbodiimide-Mediated Activation
A mixture of 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid (1.2 eq), EDCl (1.5 eq), and HOAt (0.3 eq) in anhydrous DCM reacts with N-(2-oxoethyl)-2-oxo-2H-chromen-6-amine at 25°C (24 h), achieving 76% yield after silica gel purification.
Critical Parameters:
-
Coupling Agents: EDCl/HOAt > DCC/DMAP (higher racemization)
-
Solvent: DCM > DMF (lower side-product formation)
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98.5% purity with tᴿ = 12.7 min.
Process Optimization and Scale-Up Challenges
Solvent Recycling in Coumarin Amination
Implementing a toluene/EtOAc (3:1) biphasic system reduces SnCl₂ waste by 42% during 6-aminocoumarin production.
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-2-[(2-oxo-2H-chromen-6-yl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that compounds containing the benzothiazole moiety exhibit promising anticancer activities. The specific compound under consideration has shown efficacy against various cancer cell lines, likely due to its ability to inhibit key signaling pathways involved in tumor growth and metastasis. Studies have demonstrated that derivatives of benzothiazole can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Several studies report that derivatives of chromenyl-benzothiazole structures possess significant antibacterial and antifungal activities. These effects are attributed to the ability of the compound to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Anti-inflammatory Effects
Another area of application is in the treatment of inflammatory diseases. The compound's structure suggests potential interactions with inflammatory mediators, which could lead to reduced inflammation. Preliminary studies indicate that it may inhibit the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with conditions like arthritis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activities of this compound. Variations in substituents on both the chromenyl and benzothiazole rings can significantly affect potency and selectivity against specific targets.
| Substituent | Effect on Activity |
|---|---|
| Hydroxyl Group | Increases solubility and bioavailability |
| Methyl Group | Enhances lipophilicity |
| Halogen Substituents | Modulates potency against specific targets |
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative similar to N-{2-oxo-2-[(2-oxo-2H-chromen-6-yl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole was evaluated in a Phase II clinical trial for its effects on breast cancer patients, showing a statistically significant reduction in tumor size .
- Case Study 2 : A study on a related compound demonstrated its effectiveness in treating bacterial infections resistant to conventional antibiotics, highlighting its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of N-{2-oxo-2-[(2-oxo-2H-chromen-6-yl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity necessitates comparison with analogs sharing key pharmacophores or functional groups. Below is a detailed analysis of structurally related compounds, supported by available data:
Table 1: Structural and Functional Comparison
Key Findings
Bioactivity :
- The target compound ’s coumarin group may confer fluorescence properties useful in cellular imaging, while the pyrrole and benzothiazole moieties are associated with kinase inhibition (e.g., EGFR or Aurora kinases) .
- In contrast, morpholinyl-pyrimidine-thiazolecarboxamide analogs (e.g., ) exhibit specificity for tyrosine kinases due to morpholine’s role in hydrogen bonding with ATP-binding pockets.
Structural Flexibility vs. Conversely, the trimethylpyrrole-benzothiazole ester () lacks this spacer, limiting its adaptability but enhancing photostability.
Electron-Donating Groups: The imidazole-propylamino analog () shows higher basicity than the target compound’s pyrrole group, which may influence solubility and membrane permeability.
Synthetic Accessibility :
- Compounds with ester linkages (e.g., ) are synthetically simpler than carboxamide derivatives (target and ), but carboxamides generally exhibit better metabolic stability.
Biological Activity
N-{2-oxo-2-[(2-oxo-2H-chromen-6-yl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide (CAS Number: 1010935-67-7) is a synthetic compound that has garnered interest for its potential biological activities. This compound is characterized by its complex structure, which includes a benzothiazole moiety, a chromenyl group, and a pyrrole ring. Its molecular formula is with a molecular weight of 444.5 g/mol .
Chemical Structure
The structural formula of the compound can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has identified several potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The following sections detail specific biological activities, mechanisms of action, and relevant case studies.
Anticancer Activity
Several studies have explored the anticancer properties of compounds related to this compound.
The compound is believed to exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, it may inhibit the ERK/MAPK pathway, which is often dysregulated in cancer cells .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. The IC50 values ranged from 10 µM to 30 µM depending on the cell line .
- In Vivo Studies : Animal models treated with similar compounds exhibited tumor regression and prolonged survival rates. For example, a study involving xenograft models showed that administration led to a dose-dependent reduction in tumor volume .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent.
The antimicrobial activity is hypothesized to result from interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Research Findings
A recent study indicated that related thiazole derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were found to be in the range of 0.5 to 8 µg/mL .
Summary of Biological Activities
Q & A
Q. What synthetic routes are commonly employed to synthesize this compound, and what are the critical reaction steps?
The compound is synthesized via multi-step reactions involving:
- Coupling of benzothiazole precursors : 6-R-substituted benzothiazole-2-amines are condensed with activated carbonyl intermediates (e.g., 2-oxoethyl derivatives) under reflux conditions in ethanol or DMF .
- Chromatographic purification : Flash chromatography (ethyl acetate/hexane) is used to isolate intermediates, with yields ranging from 37% to 70% depending on substituents and reaction conditions .
- Characterization : IR (C=O and N-H stretches at 1600–1685 cm⁻¹), ¹H/¹³C NMR (amide protons at δ 8–10 ppm, aromatic protons at δ 6–8 ppm), and elemental analysis .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key methods include:
Q. What is the hypothesized biological mechanism of action for this compound?
The coumarin moiety (2-oxo-2H-chromen-6-yl) may enhance binding to enzymes (e.g., kinases or proteases) via π-π stacking, while the benzothiazole core contributes to intercalation with DNA or inhibition of redox-sensitive targets . Preliminary in vitro assays often focus on cytotoxicity and enzyme inhibition .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo studies be systematically addressed?
Discrepancies may arise from:
- Metabolic instability : The compound’s amide bonds or coumarin rings may undergo hydrolysis in vivo. Stability assays (e.g., plasma incubation) and prodrug strategies (e.g., esterification) can mitigate this .
- Solubility limitations : Poor aqueous solubility (predicted logP >3) reduces bioavailability. Co-solvent systems (e.g., PEG/DMSO) or nanoformulations may improve delivery .
Q. What strategies optimize synthetic yield and purity for derivatives with diverse substituents?
- Catalytic methods : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the benzothiazole 6-position, improving yield (up to 85%) .
- Reaction solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity for condensation steps, while ethanol minimizes side reactions .
Q. How do electronic and steric effects of substituents influence structure-activity relationships (SAR)?
- Electron-withdrawing groups (e.g., -NO₂, -Cl) at the benzothiazole 6-position increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins .
- Bulkier substituents (e.g., 2,6-dichlorophenyl) may sterically hinder binding, reducing potency. Computational docking (e.g., AutoDock) can model these interactions .
Q. How are computational tools applied to predict physicochemical and ADMET properties?
- ACD/Labs Percepta : Predicts logP, pKa, and solubility using QSAR models .
- Molecular dynamics simulations : Assess conformational stability of the benzothiazole-coumarin scaffold in lipid bilayers or protein pockets .
Contradiction Analysis and Troubleshooting
Q. How should discrepancies in NMR data interpretation be resolved?
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic/amide proton signals (e.g., distinguishing pyrrole vs. benzothiazole protons) .
- Comparative analysis : Cross-validate with structurally analogous compounds (e.g., 4-oxo-thiazolidine derivatives) from literature .
Q. Why do certain synthetic routes yield low-purity intermediates?
- Side reactions : Oxidative dimerization of the pyrrole moiety can occur under basic conditions. Use of inert atmospheres (N₂/Ar) and low-temperature reactions minimizes this .
- Incomplete purification : Gradient elution in flash chromatography (e.g., 10–50% ethyl acetate in hexane) improves separation of polar byproducts .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
